2-amino-3-(4-bromophenyl)propanoic acid

Overview

Description

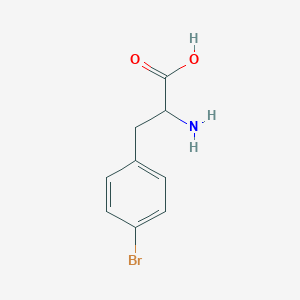

2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 1991-80-6) is a brominated derivative of phenylalanine, where a bromine atom substitutes the para position of the phenyl ring. Its IUPAC name is (2S)-2-amino-3-(4-bromophenyl)propanoic acid, though it exists in both D- and L- enantiomeric forms (). The compound is structurally analogous to the proteinogenic amino acid phenylalanine, with the bromine atom enhancing its hydrophobicity and electronic properties.

Its structural similarity to transition-state inhibitors, such as co-crystallized Glo-1 inhibitors, suggests competitive binding at enzyme active sites (). Additionally, it serves as a precursor in synthesizing Schiff base complexes for asymmetric catalysis ().

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-bromophenyl)propanoic acid typically involves the bromination of DL-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where DL-phenylalanine is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Peptide Synthesis: this compound is commonly used in peptide synthesis, where it is incorporated into peptide chains.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

Substitution Products: Various substituted phenylalanine derivatives.

Oxidation Products: Brominated phenylalanine oxides.

Reduction Products: Reduced forms of this compound.

Scientific Research Applications

Chemistry: 2-amino-3-(4-bromophenyl)propanoic acid is used as a building block in the synthesis of complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications .

Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into proteins to investigate the effects of bromination on protein stability and activity .

Medicine: It is used as a precursor for the synthesis of pharmaceutical compounds and as a probe to study enzyme-substrate interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromophenyl)propanoic acid involves its incorporation into proteins and peptides. The bromine atom can influence the protein’s structure and function by altering its hydrophobicity and electronic properties. This modification can affect protein folding, stability, and interactions with other molecules. The compound’s molecular targets and pathways depend on the specific protein or enzyme it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 2-Amino-3-(3-bromophenyl)propanoic acid (CAS: 99295-78-0) and 2-Amino-3-(2-bromophenyl)propanoic acid (CAS: 1991-79-3): These isomers differ in bromine substitution (meta and ortho positions, respectively). The para-bromo derivative exhibits stronger electron-withdrawing effects due to the linear alignment of the bromine atom with the aromatic ring, enhancing resonance stabilization.

- 2-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS: 60-18-4): Replacing bromine with a hydroxyl group increases polarity and hydrogen-bonding capacity. This modification significantly alters solubility and bioavailability, making it more suitable for applications requiring hydrophilic interactions ().

Functional Group Modifications

- 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid (CAS: 3744-18-1): The addition of a carbamoyl group introduces hydrogen-bonding sites and increases molecular weight (287.11 g/mol vs. 244.07 g/mol for the parent compound).

- 2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid (CAS: 126253-78-9): Substitution of the amino group with an acetylamino moiety and introduction of a sulfanyl linker alters electronic properties and steric bulk. Such derivatives are often explored in prodrug designs to improve metabolic stability ().

Backbone Variations

- 3-(4-Bromophenyl)propanoic acid (CAS: 1643-30-7): Removal of the amino group eliminates zwitterionic behavior, reducing solubility in aqueous environments. This compound is primarily used in organic synthesis rather than biological applications ().

- However, fluorine’s small size minimizes steric disruption ().

Enzyme Inhibition and Binding Affinity

In Glo-1 inhibition studies, the para-bromo substitution in 2-amino-3-(4-bromophenyl)propanoic acid aligns with the enzyme’s hydrophobic active site, as evidenced by virtual screening results (). Comparatively, derivatives like 3-{[(4-bromophenyl)carbamoyl]amino}propanoic acid show reduced inhibitory activity due to increased polarity ().

Physicochemical Properties

- LogP Values : The bromine atom in the parent compound increases lipophilicity (LogP ~1.5) compared to hydroxylated analogs (LogP ~0.2) ().

- Melting Points : Brominated derivatives generally exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas fluorinated analogs show lower thermal stability ().

Properties

IUPAC Name |

2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930942 | |

| Record name | 4-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-15-7, 1991-80-6 | |

| Record name | 4-Bromophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14091-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromo-DL-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-12762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromo-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.